(R)-Styrene oxide

Overview

Description

(R)-styrene oxide is the (R)-enantiomer of styrene oxide. It is an enantiomer of a (S)-styrene oxide.

Mechanism of Action

Target of Action

It is known that similar compounds interact with various molecular targets, including reactive oxygen species (ros) and reactive nitrogen species (rns) . These molecules play crucial roles in various physiological functions such as immune function, cellular signaling pathways, and redox regulation .

Mode of Action

It can be inferred from related studies that such compounds may interact with their targets through redox reactions . For instance, nitric oxide, a free radical, has been shown to interact with other molecules by donating or accepting an electron .

Biochemical Pathways

It is known that ros/rns, which could be potential targets of ®-styrene oxide, are involved in various biochemical transformations such as carboxylation, hydroxylation, peroxidation, and modulation of signal transduction pathways .

Pharmacokinetics

It is known that the adme properties of a compound significantly influence its bioavailability and efficacy .

Result of Action

It is known that ros/rns, potential targets of ®-styrene oxide, can cause damage to cellular biomolecules, including lipids, proteins, and dna, leading to various chronic and degenerative diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pollution, radiation, certain drugs, foods, cigarette smoking, and other exogenous sources can increase the levels of ROS/RNS, thereby potentially influencing the action of ®-Styrene oxide .

Properties

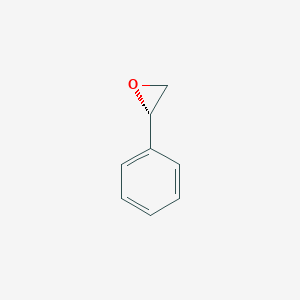

IUPAC Name |

(2R)-2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-53-4 | |

| Record name | (+)-Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene oxide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-styrene oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STYRENE OXIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HB27D5MRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (R)-styrene oxide?

A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

Q2: Are there any characteristic spectroscopic data for identifying this compound?

A2: Yes, this compound can be identified using techniques like NMR spectroscopy. For instance, researchers utilized 1H NMR analysis of the bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate diesters to determine the stereochemical course of styrene oxide hydrolysis. []

Q3: Is this compound stable under standard storage conditions?

A3: While specific data on the stability of this compound under standard conditions wasn't found within the provided research, it's known that epoxides, in general, are susceptible to ring-opening reactions under various conditions, including acidic or basic environments.

Q4: What types of reactions can this compound undergo?

A4: this compound is commonly used as a chiral building block in organic synthesis. It can undergo various reactions, including ring-opening reactions with nucleophiles such as alcohols, amines, and thiols. For example, researchers used this compound as a starting material for the synthesis of chiral diamines via aziridinium ion intermediates. []

Q5: Can you give specific examples of catalysts used for this compound reactions?

A5: Several catalysts have been reported for this compound transformations. These include:

- Lewis Acids: Bis-tributyltin oxide and bis-chlorodibutyltin oxide for regio- and stereoselective alcoholysis []

- Magnesium Oxide: Catalyzes the cycloaddition of carbon dioxide to this compound to yield (R)-phenyl carbonate with retention of stereochemistry. []

- Cerium Triflate [Ce(OTf)4]: Enables highly efficient, regio-, and stereoselective ring opening of this compound with various nucleophiles like alcohols. []

Q6: What is the significance of enantioselective hydrolysis of this compound?

A6: Enantioselective hydrolysis of this compound, often catalyzed by enzymes like epoxide hydrolases, is crucial for producing enantiomerically pure compounds. For example, researchers used a recombinant E. coli expressing epoxide hydrolase for the kinetic resolution of racemic styrene oxide, achieving enantiopure this compound. []

Q7: Has computational chemistry been used in research related to this compound?

A7: Yes, computational chemistry plays a role in understanding the interactions of this compound with enzymes. For example, docking simulations were used to study the binding of this compound in the active site of cytochrome P450SPα, providing insights into the stereoselective epoxidation process. []

Q8: What are the known toxicological effects of this compound?

A8: this compound is known to be more toxic than its (S)-enantiomer. Studies in mice showed that this compound caused greater toxicity, especially in the liver, as measured by serum sorbitol dehydrogenase (SDH) activity. []

Q9: What role does glutathione play in the toxicity of styrene and its metabolites?

A9: Glutathione (GSH) is a crucial antioxidant. Studies showed that styrene administration to mice led to a significant decrease in GSH levels in both bronchoalveolar lavage fluid (BALF) and plasma. This depletion of GSH, particularly in the lung, might contribute to the susceptibility to oxidative damage caused by styrene and its metabolites. []

Q10: Are there specific biomarkers associated with styrene or this compound exposure?

A10: Researchers used elevated levels of gamma-glutamyltranspeptidase (GGT) and lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid (BALF) as biomarkers for assessing pneumotoxicity caused by styrene and styrene oxide. []

Q11: How is this compound typically analyzed and quantified?

A11: Various analytical methods are employed for analyzing this compound, including:

- Gas Chromatography (GC): Used to determine enantiomeric excess and monitor the kinetic resolution of styrene oxide. [, ]

- High-Performance Liquid Chromatography (HPLC): Used for separating and quantifying this compound in mixtures. []

- NMR Spectroscopy: Employed for stereochemical analysis of reaction products involving this compound. []

Q12: Are there specialized resources available for research on this compound?

A12: While specific databases dedicated solely to this compound might not exist, resources such as:

Q13: What are some key milestones in the research on this compound?

A13: * Discovery of Stereoselective Metabolism: A significant milestone was the understanding that the metabolism of styrene to styrene oxide is stereoselective, leading to different ratios of (R)- and (S)-styrene oxide in various species. []* Development of Biocatalytic Processes: Research on enzymes like epoxide hydrolases led to the development of biocatalytic processes for the enantioselective resolution of racemic styrene oxide. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)

![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)